SSE15206

Descripción

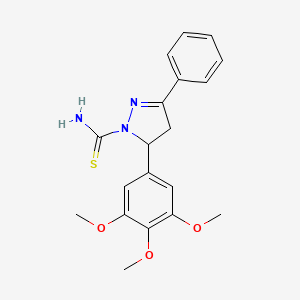

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenyl-3-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-23-16-9-13(10-17(24-2)18(16)25-3)15-11-14(21-22(15)19(20)26)12-7-5-4-6-8-12/h4-10,15H,11H2,1-3H3,(H2,20,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONIBFCARADPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CC(=NN2C(=S)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SSE15206: A Novel Microtubule Depolymerizing Agent with Multidrug Resistance Overcoming Capabilities

An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SSE15206, a novel pyrazolinethioamide derivative with potent antiproliferative and multidrug resistance-overcoming properties. The information presented is collated from preclinical research and is intended to inform researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

SSE15206 exerts its primary anticancer effect by inhibiting the polymerization of microtubules.[1][2][3][4] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell structure.[1] By disrupting microtubule dynamics, SSE15206 effectively halts the cell cycle and induces programmed cell death in cancer cells.

The compound binds to the colchicine site on tubulin, the protein subunit of microtubules.[2][3][5] This binding prevents the tubulin dimers from assembling into microtubules, leading to a net depolymerization of the microtubule network.[2] The crystal structure of the tubulin-SSE15206 complex has been resolved at a 2.8 Å resolution, providing detailed insights into the intermolecular interactions.[5]

Cellular Consequences of SSE15206 Action

The inhibition of microtubule polymerization by SSE15206 triggers a cascade of cellular events, culminating in cancer cell death.

Cell Cycle Arrest: Treatment with SSE15206 leads to a robust arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This is a direct consequence of the disruption of the mitotic spindle, which is composed of microtubules and is essential for chromosome segregation during mitosis. The incomplete spindle formation results in aberrant mitosis.[1][2]

Induction of Apoptosis: Prolonged exposure to SSE15206 induces apoptotic cell death.[2] This is evidenced by the increased cleavage of Poly (ADP-ribose) polymerase (PARP) and positive Annexin V/PI staining in treated cells.[2][6] The apoptotic response is also accompanied by the induction of the tumor suppressor protein p53.[1][2]

Modulation of Mitotic Markers: SSE15206 treatment leads to an increase in the phosphorylation of histone H3 and MPM2, both of which are markers of mitotic arrest.[1][6]

Overcoming Multidrug Resistance

A significant feature of SSE15206 is its ability to overcome multidrug resistance (MDR) in cancer cells.[1][2] Many cancers develop resistance to conventional chemotherapeutics, often through the overexpression of drug efflux pumps like P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR-1).[7] SSE15206 has been shown to be effective against cancer cell lines that overexpress MDR-1, such as KB-V1 and A2780-Pac-Res.[2][6] The mechanism by which SSE15206 bypasses this resistance is that it is not a substrate for the P-gp efflux pump.[7]

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| GI₅₀ | HCT116 | 197 nM | [1][3] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of SSE15206 leading to apoptosis.

Caption: SSE15206 bypasses P-gp mediated multidrug resistance.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Structural insight into SSE15206 in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

SSE15206: A Promising Microtubule-Targeting Agent for Overcoming Multidrug Resistance in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SSE15206 is a novel pyrazolinethioamide derivative that has emerged as a potent microtubule-targeting agent with significant potential in oncology.[1][2][3] It functions as a microtubule depolymerizing agent by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase, and ultimately inducing apoptosis.[1][2][3][4] A key feature of SSE15206 is its demonstrated efficacy in overcoming multidrug resistance (MDR), particularly in cancer cell lines that overexpress the P-glycoprotein (P-gp/MDR1) efflux pump.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data on SSE15206, including its mechanism of action, antiproliferative activity, and detailed experimental protocols for its characterization.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a well-validated target for cancer chemotherapy.[1][5] However, the clinical utility of many microtubule-targeting agents is often hampered by the development of multidrug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein.[1][2][6]

SSE15206, chemically described as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a small molecule inhibitor of tubulin polymerization.[1][2][3] Preclinical studies have highlighted its potent cytotoxic effects across a range of cancer cell lines and, most notably, its ability to circumvent MDR-1-mediated drug resistance.[1][2][3]

Mechanism of Action

SSE15206 exerts its anticancer effects by directly interfering with microtubule dynamics. The proposed signaling pathway is as follows:

-

Binding to Tubulin: SSE15206 binds to the colchicine-binding site on β-tubulin. This interaction has been confirmed through docking and competition studies, as well as by solving the crystal structure of the tubulin-SSE15206 complex.[1][4]

-

Inhibition of Microtubule Polymerization: By occupying the colchicine site, SSE15206 inhibits the polymerization of tubulin heterodimers into microtubules.[1][2][3] This leads to a net depolymerization of the microtubule network.

-

Disruption of Mitotic Spindle: The depolymerization of microtubules prevents the formation of a functional mitotic spindle, which is crucial for chromosome segregation during mitosis.[1][2][3]

-

G2/M Cell Cycle Arrest: The failure of spindle formation activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2][3]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and an increase in Annexin V staining.[1][2] Treatment with SSE15206 has also been shown to induce the expression of the tumor suppressor protein p53 and its downstream target p21.[1]

Overcoming Multidrug Resistance

A significant advantage of SSE15206 is its ability to overcome P-glycoprotein-mediated multidrug resistance. Studies have shown that SSE15206 is not a substrate for the P-gp efflux pump.[6] This allows the compound to accumulate in resistant cancer cells at cytotoxic concentrations. In rhodamine 123 efflux assays, SSE15206 did not inhibit the efflux of this known P-gp substrate, unlike the positive control verapamil, indicating that SSE15206's mechanism of overcoming resistance is not by inhibiting the pump itself but by evading it.[6]

Quantitative Data

The antiproliferative activity of SSE15206 has been evaluated in various cancer cell lines using the sulforhodamine B (SRB) assay. The GI50 (concentration required to inhibit cell growth by 50%) values are summarized below.

| Cell Line | Cancer Type | MDR-1 Status | SSE15206 GI50 (µM) | Paclitaxel GI50 (µM) | Vincristine GI50 (µM) | Etoposide GI50 (µM) |

| HCT116 | Colon Carcinoma | - | 0.197 | - | - | - |

| A549 | Lung Carcinoma | - | - | - | - | - |

| CAL-51 | Breast Carcinoma | - | - | - | - | - |

| KB-3-1 | Cervical Carcinoma | Parental | - | - | - | - |

| KB-V1 | Cervical Carcinoma | Overexpressing | - | >1000-fold resistant | - | - |

| A2780 | Ovarian Carcinoma | Parental | - | - | - | - |

| A2780-Pac-Res | Ovarian Carcinoma | Overexpressing | 1.54-fold resistant | 101-fold resistant | 16-fold resistant | 56-fold resistant |

Data compiled from Manzoor et al., 2018. Specific GI50 values for all cell lines were not available in the reviewed literature.

Experimental Protocols

Cell Proliferation (SRB) Assay

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat cells with a serial dilution of SSE15206 and incubate for 72 hours.

-

Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry completely.

-

Staining: Add 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 values from the dose-response curves.

In Vitro Tubulin Polymerization Assay

-

Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.

-

Compound Addition: Add SSE15206, a vehicle control (DMSO), a polymerization inhibitor control (e.g., nocodazole), and a polymerization promoter control (e.g., paclitaxel) to respective wells of a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the tubulin solution to the wells to initiate the reaction.

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[7][8]

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Culture cells to approximately 70-80% confluency and treat with SSE15206 or vehicle control for various time points (e.g., 4, 8, 12, 24, 36 hours).

-

Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis and Cell Cycle Markers

-

Protein Extraction: Treat cells with SSE15206 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., cleaved PARP, p53, p21, phospho-histone H3). A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

SSE15206 is a promising microtubule-destabilizing agent with a dual advantage of potent anticancer activity and the ability to overcome multidrug resistance. Its well-defined mechanism of action, centered on the inhibition of tubulin polymerization at the colchicine-binding site, provides a strong rationale for its further development. The preclinical data strongly support its potential as a lead compound for the development of new therapies for drug-resistant cancers. Future studies should focus on in vivo efficacy and toxicity profiling in animal models of multidrug-resistant tumors to pave the way for potential clinical investigation.

References

- 1. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of SSE1806, a Microtubule Destabilizer That Overcomes Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cytoskeleton.com [cytoskeleton.com]

Unraveling the Antiproliferative Power of SSE15206: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiproliferative effects of SSE15206, a novel pyrazolinethioamide derivative. SSE15206 has demonstrated significant potential as an anticancer agent, particularly in its ability to overcome multidrug resistance, a major hurdle in cancer chemotherapy. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Microtubule Destabilization

SSE15206 exerts its potent antiproliferative activities by disrupting microtubule dynamics, which are essential for various cellular processes, most notably mitotic spindle formation during cell division.[1][2] The compound functions as a microtubule depolymerizing agent by binding to the colchicine site on tubulin, the fundamental protein subunit of microtubules.[1][3] This interaction inhibits tubulin polymerization, leading to a cascade of events that ultimately halt cell proliferation and induce programmed cell death.[1][4]

The primary consequences of SSE15206-induced microtubule disruption are:

-

Aberrant Mitosis and G2/M Arrest: By preventing the formation of a functional mitotic spindle, SSE15206 causes cells to arrest in the G2/M phase of the cell cycle.[1][2] This is characterized by the appearance of aberrant mitotic spindles and misaligned chromosomes.[4]

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway.[1] Key indicators of SSE15206-induced apoptosis include the cleavage of Poly (ADP-ribose) polymerase (PARP), increased Annexin V/PI staining, and the induction of the tumor suppressor protein p53.[1][5]

A significant advantage of SSE15206 is its ability to circumvent multidrug resistance (MDR), particularly in cancer cells that overexpress the P-glycoprotein (P-gp/MDR-1) efflux pump.[1] Studies have shown that SSE15206 is not a substrate for P-gp, allowing it to accumulate in resistant cells and exert its cytotoxic effects.[6]

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of SSE15206 has been evaluated across a range of cancer cell lines, including those exhibiting multidrug resistance. The following tables summarize the key quantitative data from these studies.

| Cell Line | Cancer Type | GI₅₀ (nM) | Noteworthy Characteristics |

| HCT116 | Colorectal Carcinoma | 197 | - |

| A549 | Lung Carcinoma | Data not specified | - |

| CAL-51 | Breast Cancer | Data not specified | - |

| KB-3-1 | Cervical Cancer | Data not specified | Parent cell line |

| KB-V1 | Cervical Cancer | Data not specified | Multidrug-resistant (MDR-1 overexpressing) |

| A2780 | Ovarian Cancer | Data not specified | Parent cell line |

| A2780-Pac-Res | Ovarian Cancer | Data not specified | Paclitaxel-resistant (MDR-1 overexpressing) |

Table 1: Growth Inhibitory (GI₅₀) Concentrations of SSE15206 in Various Cancer Cell Lines.

| Assay | Cell Line(s) | Key Findings |

| Cell Cycle Analysis | HCT116 | Time- and dose-dependent increase in the G2/M phase population.[4] |

| Apoptosis Assay (Annexin V/PI) | HCT116, A549, CAL-51 | Increased Annexin V/PI staining upon treatment with SSE15206, indicating apoptosis.[5] |

| Western Blot Analysis | HCT116, A549, CAL-51 | Increased levels of cleaved PARP and p53.[5][7] In HCT116 cells, treatment with 0.16-2.5 μM SSE15206 also led to a dose-dependent increase in the phosphorylation of histone H3 and MPM2, markers of mitotic arrest.[7] In drug-resistant KB-V1 and A2780-Pac-Res cells, SSE15206 induced PARP cleavage, unlike paclitaxel.[5] |

Table 2: Summary of Cellular Effects of SSE15206.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the antiproliferative effects of SSE15206.

Cell Proliferation Assay (Sulforhodamine B - SRB)

-

Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of SSE15206 (typically in three-fold dilutions) for 72 hours.

-

Fixation: Fix the cells by adding ice-cold trichloroacetic acid (TCA) to a final concentration of 3% and incubate for 2 hours at 4°C.

-

Staining: Wash the plates with water and stain the cells with 0.06% SRB solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound SRB with 10 mM Tris base (pH 10.5).

-

Measurement: Read the optical density at 490 nm using a microplate reader.

-

Data Analysis: Calculate the GI₅₀ values using appropriate software such as GraphPad Prism.[6]

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cells with the desired concentrations of SSE15206 for various time points (e.g., 4, 8, 12, 24, and 36 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with SSE15206 for the desired duration (e.g., 24 and 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Western Blot Analysis

-

Cell Lysis: Treat cells with SSE15206, then lyse them in a suitable lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against target proteins (e.g., cleaved-PARP, p53, p21, phospho-histone H3, phospho-MPM2, α-tubulin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Molecular Impact of SSE15206

The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by SSE15206.

Figure 1: Mechanism of action of SSE15206 leading to apoptosis.

Figure 2: Experimental workflow for cell cycle analysis.

Figure 3: Overcoming P-gp mediated multidrug resistance by SSE15206.

References

- 1. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 3. Structural insight into SSE15206 in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

SSE15206: A Technical Guide to Overcoming Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SSE15206, a novel microtubule depolymerizing agent with demonstrated efficacy in overcoming multidrug resistance (MDR) in cancer cells. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Understanding SSE15206

SSE15206, a pyrazolinethioamide derivative with the chemical formula C19H21N3O3S, has emerged as a potent anti-proliferative agent.[1] Its primary mechanism of action is the inhibition of microtubule polymerization.[1][2] Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, SSE15206 induces a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[1][2]

A critical feature of SSE15206 is its ability to circumvent multidrug resistance, a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp or MDR1), which actively transport chemotherapeutic drugs out of the cell. SSE15206 has been shown to be effective in cancer cell lines that overexpress MDR1, indicating it is not a substrate for this efflux pump.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on SSE15206, providing a comparative overview of its efficacy across various cell lines and experimental conditions.

Table 1: In Vitro Antiproliferative Activity of SSE15206

| Cell Line | Type | GI50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 197 | [1] |

| A549 | Lung Carcinoma | - | - |

| CAL-51 | Breast Carcinoma | - | - |

| KB-3-1 (parental) | Cervical Carcinoma | - | - |

| KB-V1 (MDR) | Cervical Carcinoma | - | - |

| A2780 (parental) | Ovarian Carcinoma | - | - |

| A2780-Pac-Res (MDR) | Ovarian Carcinoma | - | - |

| HCT116-Pac-Res (MDR) | Colon Carcinoma | - | - |

Note: Specific GI50 values for all cell lines were not available in the provided search results. The table indicates the cell lines tested.

Table 2: Efficacy of SSE15206 in Multidrug-Resistant Cell Lines

| Cell Line Pair (Parental vs. Resistant) | Fold Resistance to Paclitaxel | Fold Resistance to SSE15206 | Reference |

| KB-3-1 / KB-V1 | High | Low | [1] |

| A2780 / A2780-Pac-Res | 101-fold | 1.54-fold | [1] |

| HCT116 / HCT116-Pac-Res | 176-fold | 1.2-fold | [1] |

Table 3: Induction of Apoptosis and Cell Cycle Arrest by SSE15206

| Cell Line | Treatment | Effect | Reference |

| HCT116 | 0.5, 1, 2 µM SSE15206 for 24h | Increased cleaved PARP and p53 | [1] |

| A549 | 0.5, 1, 2 µM SSE15206 for 24h | Increased cleaved PARP and p53 | [1] |

| CAL-51 | 0.5, 1, 2 µM SSE15206 for 24h | Increased cleaved PARP and p53 | [1] |

| HCT116 | 1 µM SSE15206 for 4, 8, 12, 24, 36h | Time-dependent increase in G2/M arrest, peaking at 12h | [1] |

| KB-V1 | 5x and 10x GI50 of SSE15206 for 24h | Increased cleaved PARP | [1] |

| A2780-Pac-Res | 5x and 10x GI50 of SSE15206 for 24h | Increased cleaved PARP | [1] |

Mechanism of Action and Signaling Pathways

SSE15206 exerts its anticancer effects through a well-defined mechanism of action that ultimately leads to apoptotic cell death. The following diagram illustrates the key signaling pathway.

Caption: Mechanism of Action of SSE15206.

The diagram below illustrates how SSE15206 overcomes P-glycoprotein-mediated multidrug resistance.

Caption: Overcoming P-glycoprotein-Mediated MDR.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of SSE15206.

Cell Viability Assay (SRB Assay)

This protocol is used to determine the antiproliferative activity of SSE15206.

Workflow Diagram:

Caption: Cell Viability Assay Workflow.

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of SSE15206 and a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 (concentration for 50% inhibition of cell growth) values from the dose-response curves.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of SSE15206 on the polymerization of purified tubulin.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP.

-

Compound Addition: Add SSE15206 at desired concentrations (e.g., 5 µM and 25 µM), a vehicle control (DMSO), a polymerization inhibitor control (nocodazole), and a polymerization stabilizer control (paclitaxel) to respective wells of a 96-well plate.[1]

-

Initiate Polymerization: Add the tubulin solution to the wells to initiate the polymerization reaction.

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes). An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance values against time to generate polymerization curves.

Western Blotting for Apoptosis Markers

This protocol is used to detect the induction of apoptosis-related proteins, such as cleaved PARP and p53.

Workflow Diagram:

Caption: Western Blotting Workflow.

Protocol:

-

Cell Treatment and Lysis: Treat cells with SSE15206 for the desired time and concentrations (e.g., 0.5, 1, and 2 µM for 24 hours).[1] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved PARP, p53, and a loading control like GAPDH or α-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the intensity of the bands to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of SSE15206 on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with SSE15206 (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, and 36 hours).[1]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubation: Incubate the cells in the staining solution in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Rhodamine 123 Efflux Assay

This assay is used to assess the function of the P-glycoprotein efflux pump and to determine if SSE15206 is a substrate.

Protocol:

-

Cell Loading: Incubate multidrug-resistant cells (e.g., KB-V1 or A2780-Pac-Res) with the fluorescent Pgp substrate Rhodamine 123.

-

Compound Treatment: Wash the cells and incubate them in a fresh medium containing SSE15206 (e.g., 10 µM), a known Pgp inhibitor as a positive control (e.g., 40 µM verapamil), or a vehicle control (DMSO).[1]

-

Efflux Period: Allow the cells to efflux the Rhodamine 123 for a defined period.

-

Fluorescence Measurement: Harvest the cells and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Compare the fluorescence intensity of cells treated with SSE15206 to the controls. An increase in intracellular fluorescence indicates inhibition of Pgp-mediated efflux. SSE15206 did not significantly inhibit the efflux of Rhodamine 123, indicating it is not a Pgp substrate.[1]

Conclusion

SSE15206 represents a promising therapeutic agent for overcoming multidrug resistance in cancer. Its distinct mechanism of action, involving the depolymerization of microtubules and its ability to evade P-glycoprotein efflux, makes it a valuable candidate for further preclinical and clinical investigation. The detailed protocols and data presented in this guide are intended to facilitate further research and development of SSE15206 and similar compounds in the ongoing effort to combat drug-resistant cancers.

References

An In-depth Technical Guide to the Discovery and Synthesis of SSE15206: A Novel Microtubule Depolymerizing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SSE15206, a pyrazolinethioamide derivative with potent antiproliferative activities, particularly in multidrug-resistant cancer cell lines.

Executive Summary

SSE15206, chemically identified as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a novel microtubule depolymerizing agent.[1][2] It was discovered through the screening of an in-house chemical library and has demonstrated significant potential in overcoming multidrug resistance in various cancer cell lines.[1][2] SSE15206 functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase, aberrant mitosis, and subsequent induction of apoptosis.[1][2] Its ability to circumvent resistance mechanisms, such as those mediated by MDR-1 overexpression, makes it a promising candidate for further lead optimization in cancer therapy.[1][2]

Discovery of SSE15206

SSE15206 was identified from a focused in-house library of 16 pyrazolinethioamide compounds. The library was synthesized and screened for antiproliferative activity against the HCT116 human colon cancer cell line. SSE15206 emerged as a lead compound due to its potent cytotoxic effects.

Synthesis of SSE15206

The synthesis of SSE15206 is achieved through a two-step protocol.[2] This process involves an initial Claisen-Schmidt condensation to form a chalcone, followed by a condensation reaction with thiosemicarbazide to yield the final pyrazolinethioamide structure.[2]

Experimental Protocol: Synthesis of SSE15206

Step 1: Claisen-Schmidt Condensation to form Chalcone

-

To a solution of 3,4,5-trimethoxybenzaldehyde and acetophenone in ethanol, add an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature for a specified duration.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated chalcone product by filtration, wash with water until the filtrate is neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol).

Step 2: Condensation with Thiosemicarbazide

-

Dissolve the synthesized chalcone in a suitable solvent such as ethanol.

-

Add thiosemicarbazide to the solution, followed by a catalytic amount of a base (e.g., potassium hydroxide).

-

Reflux the reaction mixture for several hours, monitoring for completion by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated SSE15206 by filtration.

-

Wash the product with water and then purify by recrystallization or column chromatography to obtain the final compound.

Synthesis workflow for SSE15206.

Biological Activity and Mechanism of Action

SSE15206 exhibits potent antiproliferative activity across a range of cancer cell lines.[1] Its primary mechanism of action is the inhibition of microtubule polymerization by binding to the colchicine site on tubulin.[1] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Antiproliferative Activity

The growth inhibitory effects of SSE15206 were evaluated using a sulforhodamine B (SRB) assay. The compound demonstrated potent activity against various cancer cell lines, including those resistant to other microtubule-targeting agents.

| Cell Line | Cancer Type | GI₅₀ (µM) | Resistance Profile |

| HCT116 | Colon Carcinoma | 0.197 | - |

| A549 | Lung Carcinoma | - | - |

| CAL-51 | Breast Cancer | - | - |

| KB-3-1 | Cervical Cancer | - | Parental |

| KB-V1 | Cervical Cancer | - | Multidrug-Resistant (MDR-1 overexpressing) |

| A2780 | Ovarian Cancer | - | Parental |

| A2780-Pac-Res | Ovarian Cancer | - | Paclitaxel-Resistant |

Note: Specific GI₅₀ values for all cell lines were not detailed in the provided search results, but HCT116 is reported with a GI₅₀ of 197 nM.

Mechanism of Action: Signaling Pathway

SSE15206 exerts its anticancer effects through a well-defined signaling pathway. By inhibiting tubulin polymerization, it triggers a mitotic checkpoint, leading to G2/M phase arrest. Prolonged arrest activates apoptotic pathways, characterized by the induction of p53 and cleavage of Poly (ADP-ribose) polymerase (PARP).

Signaling pathway of SSE15206-induced apoptosis.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize SSE15206.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of SSE15206 on the polymerization of purified tubulin.

-

Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), SSE15206, positive (paclitaxel) and negative (nocodazole) controls, DMSO (vehicle control).

-

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add GTP to the reaction mixture.

-

Add SSE15206 (e.g., 5 µM and 25 µM), controls, or DMSO to the respective wells of a 96-well plate.[3]

-

Transfer the tubulin/GTP mixture to the wells to initiate the reaction.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

-

Analysis: An increase in absorbance indicates tubulin polymerization. Inhibition of polymerization by SSE15206 is observed as a reduction in the rate and extent of the absorbance increase compared to the DMSO control.

Cell-Based Microtubule Re-polymerization Assay

This immunofluorescence-based assay visualizes the effect of SSE15206 on microtubule structures within cells.

-

Cell Culture: Plate A549 cells on coverslips and allow them to adhere overnight.

-

Depolymerization: Incubate the cells on ice for 30 minutes to depolymerize existing microtubules.[3]

-

Treatment and Re-polymerization: Replace the cold medium with a medium pre-warmed to 37°C containing DMSO, nocodazole (0.33 µM, as a control), or SSE15206 (1.25 µM and 2.5 µM).[3] Incubate for 10 minutes to allow for microtubule re-polymerization.[3]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS).

-

Incubate with a primary antibody against α-tubulin.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips on slides and visualize the microtubule network using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle following treatment with SSE15206.

-

Cell Treatment: Seed HCT116 cells and treat with SSE15206 (e.g., 1 µM) for various time points (e.g., 4, 8, 12, 24, and 36 hours).[2]

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.

-

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: The DNA content is measured, and the percentage of cells in the G1, S, and G2/M phases is determined using cell cycle analysis software. An accumulation of cells in the G2/M peak indicates a block at this stage of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the levels of key proteins involved in mitosis and apoptosis.

-

Cell Lysis: Treat cells (e.g., HCT116, A549, CAL-51) with various concentrations of SSE15206 (e.g., 0.5, 1, and 2 µM) for a specified time (e.g., 4, 8, or 24 hours).[2] Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for target proteins such as phospho-histone H3 (S10), P-MPM2, cleaved PARP, p53, and p21.[2] Use a loading control antibody (e.g., α-tubulin or GAPDH) to ensure equal protein loading.[2]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

General experimental workflow for cell-based assays.

Conclusion

SSE15206 is a potent microtubule polymerization inhibitor with a clear mechanism of action. Its discovery and characterization have revealed its significant potential as an anticancer agent, particularly for its ability to overcome multidrug resistance. The synthetic route is straightforward, and its biological effects are well-documented through a series of robust in vitro and cell-based assays. SSE15206 serves as a valuable lead compound for the development of new therapeutics to treat resistant cancers. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully evaluate its therapeutic potential.

References

The Impact of SSE15206 on Cell Cycle Progression in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SSE15206, a novel microtubule depolymerizing agent, and its significant impact on the cell cycle progression of tumor cells. SSE15206, a pyrazolinethioamide derivative, has demonstrated potent antiproliferative activities across various cancer cell lines. A key attribute of this compound is its ability to overcome multidrug resistance, a major hurdle in cancer chemotherapy.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways.

Core Mechanism of Action

SSE15206 functions as a microtubule-targeting agent.[2] Its primary mechanism involves the inhibition of microtubule polymerization by binding to the colchicine site of tubulin.[1][2][3] Microtubules are crucial components of the cytoskeleton and form the mitotic spindle necessary for chromosome segregation during cell division.[2][4] By disrupting microtubule dynamics, SSE15206 prevents the formation of a functional mitotic spindle, leading to aberrant mitosis and ultimately inducing cell cycle arrest in the G2/M phase.[1][2][3][5]

Prolonged exposure to SSE15206 triggers apoptotic cell death, which is evidenced by an increase in Poly (ADP-ribose) polymerase (PARP) cleavage and positive Annexin V/PI staining.[1][2] This apoptotic response is also associated with the induction of the p53 tumor suppressor protein.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of SSE15206 on various cancer cell lines as reported in the literature.

Table 1: Cell Cycle Distribution in HCT116 Cells Treated with 1 µM SSE15206

| Treatment Duration | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |

| 4 hours | Accumulation begins | - |

| 12 hours | Peak accumulation | - |

| 24 hours | - | Increased |

| 36 hours | - | Increased |

Data extracted from studies demonstrating a time-dependent increase in G2/M arrest, followed by an increase in the sub-G1 population indicative of apoptosis.[4]

Table 2: Induction of Mitotic and Apoptotic Markers by SSE15206

| Cell Line | Treatment | Phospho-Histone H3 (S10) | Phospho-MPM2 | Cleaved PARP | p53 Induction |

| HCT116 | 0.5 µM, 1 µM, 2 µM (4 & 8 hrs) | Increased | Increased | - | - |

| HCT116 | 0.5 µM, 1 µM, 2 µM (24 hrs) | - | - | Increased | Increased |

| A549 | 0.5 µM, 1 µM, 2 µM (24 hrs) | - | - | Increased | Increased |

| CAL-51 | 0.5 µM, 1 µM, 2 µM (24 hrs) | - | - | Increased | Increased |

This table summarizes the dose-dependent increase in markers of mitotic arrest and apoptosis across different cancer cell lines.[1][6]

Table 3: Antiproliferative Activity of SSE15206

| Cell Line | GI₅₀ (nM) |

| HCT116 | 197 |

The GI₅₀ value represents the concentration required to inhibit cell growth by 50% as determined by a sulforhodamine B (SRB) proliferation assay.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of SSE15206.

Cell Cycle Analysis via Flow Cytometry

-

Cell Culture and Treatment: HCT116 cells are seeded in appropriate culture dishes and allowed to attach overnight. The cells are then treated with either DMSO (vehicle control) or varying concentrations of SSE15206 (e.g., 1 µM) for different time points (e.g., 4, 8, 12, 24, and 36 hours).

-

Cell Harvesting and Fixation: After treatment, cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle are determined using appropriate cell cycle analysis software.[5]

Western Blotting for Protein Expression Analysis

-

Cell Lysis: Cancer cell lines (e.g., HCT116, A549, CAL-51) are treated with SSE15206 at various concentrations (e.g., 0.5 µM, 1 µM, 2 µM) for a specified duration (e.g., 24 hours). After treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-histone H3, phospho-MPM2, cleaved PARP, p53, p21, and a loading control like GAPDH or α-tubulin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Immunofluorescence for Microtubule Polymerization

-

Cell Culture and Treatment: A549 cells are grown on coverslips. For microtubule repolymerization assays, cells are first incubated on ice to depolymerize microtubules. Subsequently, they are treated with SSE15206 (e.g., 1.25 µM and 2.5 µM) or a control compound (e.g., nocodazole) and incubated at 37°C to allow for microtubule repolymerization.

-

Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100).

-

Staining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

-

Microscopy: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope to assess the extent of microtubule polymerization and spindle formation.[4]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of SSE15206 and a typical experimental workflow.

Caption: Mechanism of action of SSE15206 in tumor cells.

Caption: General experimental workflow for SSE15206 analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Apoptosis Induction Pathway of SSE15206 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SSE15206 is a novel pyrazolinethioamide derivative that has demonstrated potent antiproliferative activity across a range of cancer cell lines, including those exhibiting multidrug resistance.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine site on tubulin.[1] This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1] This technical guide provides a comprehensive overview of the molecular pathways involved in SSE15206-induced apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Microtubule Depolymerization

SSE15206 functions as a microtubule depolymerizing agent.[1] By binding to the colchicine site of tubulin, it prevents the polymerization of tubulin dimers into microtubules.[1] This interference with microtubule dynamics has profound effects on cellular processes that are highly dependent on a functional cytoskeleton, most notably mitosis.

The disruption of the mitotic spindle assembly triggers a prolonged mitotic arrest, a hallmark of microtubule-targeting agents.[1] This arrest is characterized by the activation of the spindle assembly checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle.[2]

Induction of Apoptosis: A Multi-faceted Approach

Prolonged G2/M arrest induced by SSE15206 ultimately leads to the activation of the apoptotic machinery. The apoptotic pathway of SSE15206 appears to be multifaceted, involving the activation of the p53 tumor suppressor and the engagement of the intrinsic (mitochondrial) apoptotic pathway.

Activation of the p53 Pathway

Treatment with SSE15206 has been shown to induce the expression of the tumor suppressor protein p53.[1][2] p53 plays a critical role in orchestrating the cellular response to stress, including DNA damage and mitotic arrest. In response to SSE15206-induced cellular stress, activated p53 can transcriptionally activate a battery of pro-apoptotic genes.[3] While the specific p53 target genes activated by SSE15206 have not been fully elucidated, key mediators of p53-dependent apoptosis include members of the Bcl-2 family, such as PUMA and Noxa.[3]

The Intrinsic (Mitochondrial) Apoptosis Pathway

The induction of apoptosis by SSE15206 is characterized by markers of the intrinsic pathway. This pathway is controlled by the Bcl-2 family of proteins, which regulate the permeabilization of the mitochondrial outer membrane.

While direct experimental evidence for the modulation of specific Bcl-2 family proteins by SSE15206 is still emerging, the mechanism of action of other microtubule-targeting agents suggests a likely involvement of:

-

Pro-apoptotic Bcl-2 family members (e.g., Bax, Bak): These proteins, upon activation, oligomerize at the mitochondrial outer membrane, leading to the formation of pores and the release of pro-apoptotic factors.

-

Anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL): These proteins normally sequester pro-apoptotic members, preventing their activation. The upregulation of p53 can lead to the transcriptional repression of these anti-apoptotic proteins.

The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic pathway. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

Caspase Activation Cascade

The activation of the apoptotic pathway culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.

-

Initiator Caspases (e.g., Caspase-9): Activated by the apoptosome, caspase-9 cleaves and activates downstream effector caspases.

-

Effector Caspases (e.g., Caspase-3, Caspase-7): These caspases are responsible for the execution phase of apoptosis. They cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

A key substrate of effector caspases is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a well-established marker of apoptosis and has been observed in cells treated with SSE15206, indicating the activation of effector caspases.[2][4]

Overcoming Multidrug Resistance

A significant feature of SSE15206 is its ability to overcome multidrug resistance (MDR) in cancer cells.[1] This is particularly relevant for resistance mediated by the overexpression of P-glycoprotein (P-gp/MDR1), an efflux pump that actively removes many chemotherapeutic agents from the cell. SSE15206 has been shown to be effective in cancer cell lines that overexpress MDR1, suggesting that it is not a substrate for this pump.[1]

Quantitative Data

The anti-proliferative activity of SSE15206 has been evaluated in a variety of cancer cell lines. The half-maximal growth inhibitory concentration (GI50) values are summarized in the table below.

| Cancer Type | Cell Line | GI50 (µM) ± SD |

| Breast | BT-549 | 0.445 ± 0.298 |

| CAL-51 | 0.286 ± 0.15 | |

| MDA-MB-231 | 0.756 ± 0.077 | |

| Leukemia | MOLM-13 | 0.264 ± 0.046 |

| MV-4-11 | 0.362 ± 0.037 | |

| K562 | 0.776 ± 0.467 | |

| Colorectal | HCT116 | 0.197 ± 0.049 |

| DLD-1 | 0.505 ± 0.239 | |

| HCT-15 | 0.145 ± 0.046 | |

| Lung | A549 | 1.2692 ± 0.401 |

| Cervical | HeLa | 0.173 ± 0.031 |

| Ovarian | A2780 | 0.145 ± 0.006 |

| Data sourced from Manzoor et al., 2018.[2] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The transcriptional targets of p53 in apoptosis control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Pyrazolinethioamide Core of SSE15206: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pyrazolinethioamide structure of SSE15206, a potent microtubule depolymerizing agent with significant potential in oncology. SSE15206 has demonstrated remarkable antiproliferative activity across a range of cancer cell lines, notably overcoming multidrug resistance, a major hurdle in current cancer chemotherapy. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Structure and Chemical Properties

SSE15206, chemically known as 3-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, is a pyrazolinethioamide derivative.[1][2] Its core structure is characterized by a central pyrazoline ring, a phenyl group, a trimethoxyphenyl group, and a thioamide moiety.

| Property | Value |

| Chemical Formula | C₁₉H₂₁N₃O₃S |

| Molecular Weight | 371.46 g/mol |

| CAS Number | 1370046-40-4 |

Mechanism of Action: Targeting Microtubule Dynamics

SSE15206 exerts its potent anticancer effects by disrupting the highly dynamic microtubule network within cells.[1][3] Microtubules, essential components of the cytoskeleton, play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4]

The primary mechanism of action of SSE15206 involves its direct interaction with tubulin, the fundamental protein subunit of microtubules. Specifically, SSE15206 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][5][6] This inhibition of microtubule assembly leads to a net depolymerization of the microtubule network.[1][2]

The disruption of microtubule dynamics has profound consequences for rapidly dividing cancer cells. The inability to form a functional mitotic spindle during cell division leads to an arrest in the G2/M phase of the cell cycle.[1][2][3] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2] A key advantage of SSE15206 is its ability to overcome multidrug resistance, as it is not a substrate for the P-glycoprotein (Pgp) efflux pump, a common mechanism of drug resistance.[1][5]

Quantitative Biological Activity

The antiproliferative activity of SSE15206 has been evaluated across a panel of human cancer cell lines, including those exhibiting multidrug resistance. The half-maximal growth inhibitory concentration (GI₅₀) values highlight its potent and broad-spectrum efficacy.

| Cell Line | Cancer Type | GI₅₀ (nM) | Reference |

| HCT116 | Colon Carcinoma | 197 | [7] |

| A549 | Lung Carcinoma | Not Specified | [1] |

| CAL-51 | Breast Cancer | Not Specified | [1] |

| KB-3-1 | Cervical Carcinoma (Parental) | Not Specified | [1] |

| KB-V1 | Cervical Carcinoma (MDR-1 Overexpressing) | Not Specified | [1] |

| A2780 | Ovarian Cancer (Parental) | Not Specified | [1] |

| A2780-Pac-Res | Ovarian Cancer (Paclitaxel-Resistant) | Not Specified | [1] |

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of SSE15206 and the workflows for key experimental procedures used to characterize its activity.

Caption: Signaling pathway of SSE15206 from tubulin binding to apoptosis.

Caption: Workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of SSE15206 on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

SSE15206 stock solution (in DMSO)

-

DMSO (vehicle control)

-

Nocodazole (positive control for depolymerization)

-

Paclitaxel (positive control for polymerization)

-

96-well microplate

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add varying concentrations of SSE15206 (e.g., 5 µM and 25 µM) or control compounds to the wells of a 96-well plate.[2]

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm or fluorescence (using a fluorescent reporter like DAPI) every 30 seconds for 60-90 minutes.[2]

-

Plot the absorbance/fluorescence values against time to generate polymerization curves.

-

Analyze the curves to determine the extent of inhibition of tubulin polymerization by SSE15206.

Cell Viability Assay (SRB Assay)

This assay is used to determine the antiproliferative activity of SSE15206.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

SSE15206 stock solution

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of SSE15206 for 72 hours.

-

Fix the cells by adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI₅₀ values from the dose-response curves.

Immunofluorescence for Microtubule Analysis

This method is used to visualize the effect of SSE15206 on the microtubule network within cells.

Materials:

-

Cells grown on coverslips

-

SSE15206

-

Methanol or paraformaldehyde (fixative)

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with SSE15206 (e.g., 1.25 µM and 2.5 µM) for the desired time.[2]

-

Fix the cells with ice-cold methanol for 10 minutes or with 4% paraformaldehyde for 15 minutes.[2]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

Western Blotting for Apoptosis and Cell Cycle Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis (e.g., cleaved PARP, p53) and cell cycle regulation (e.g., phospho-histone H3).[2][4]

Materials:

-

Cell lysates from SSE15206-treated and control cells

-

Protein quantification assay (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-p53, anti-phospho-histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Normalize the protein concentrations and prepare lysates in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to quantify the percentage of cells in different phases of the cell cycle.

Materials:

-

SSE15206-treated and control cells

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cytoskeleton.com [cytoskeleton.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SSE15206 in Tubulin Polymerization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSE15206 is a pyrazolinethioamide derivative identified as a potent inhibitor of tubulin polymerization.[1][2] It exerts its antiproliferative effects by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization.[1][3] This disruption of microtubule dynamics results in a cascade of cellular events, including cell cycle arrest at the G2/M phase, incomplete mitotic spindle formation, and eventual induction of apoptosis.[1][4] Notably, SSE15206 has demonstrated efficacy in overcoming multidrug resistance in cancer cell lines, making it a promising candidate for further investigation in oncology drug development.[2]

These application notes provide detailed protocols for utilizing SSE15206 in both in vitro and cell-based tubulin polymerization assays, essential tools for characterizing its mechanism of action and evaluating its potential as an anticancer agent.

Mechanism of Action: SSE15206 as a Microtubule-Targeting Agent

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[5] The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. Microtubule-targeting agents (MTAs) interfere with this dynamic process, leading to mitotic arrest and cell death.[6]

SSE15206 functions as a microtubule destabilizing agent.[1] Its mechanism involves direct binding to the colchicine binding pocket on β-tubulin, a site distinct from the binding sites of other MTAs like taxanes and vinca alkaloids.[3] This interaction prevents the polymerization of tubulin dimers into microtubules, shifting the equilibrium towards depolymerization. The cellular consequences of this action are significant, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][7]

Data Presentation: In Vitro Activity of SSE15206

The following table summarizes the effective concentrations of SSE15206 in in vitro tubulin polymerization assays as reported in the literature.

| Compound | Assay Type | Concentration | Observed Effect | Reference |

| SSE15206 | In vitro tubulin polymerization | 5 µM | Partial inhibition of tubulin polymerization | [8] |

| SSE15206 | In vitro tubulin polymerization | 25 µM | Complete inhibition of tubulin polymerization, comparable to 10 µM nocodazole | [8] |

| Nocodazole (Control) | In vitro tubulin polymerization | 10 µM | Complete inhibition of tubulin polymerization | [8] |

| Paclitaxel (Control) | In vitro tubulin polymerization | 10 µM | Promotes tubulin polymerization | [9] |

| Colchicine (Control) | In vitro tubulin polymerization | 10 µM | Inhibition of tubulin polymerization | [9] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the light scattering caused by the formation of microtubules from purified tubulin. An increase in turbidity, measured as absorbance, is proportional to the extent of tubulin polymerization.[10][11]

Materials:

-

Lyophilized porcine brain tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

-

Glycerol

-

SSE15206 stock solution (in DMSO)

-

Nocodazole (positive control for inhibition)

-

Paclitaxel (positive control for stabilization)

-

DMSO (vehicle control)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

96-well microplates

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare working solutions of SSE15206, nocodazole, and paclitaxel in G-PEM buffer from stock solutions. The final DMSO concentration should not exceed 1%.

-

-

Assay Setup:

-

Pre-warm the microplate reader to 37°C.[10]

-

In a 96-well plate on ice, add the following to each well:

-

Test wells: SSE15206 at desired concentrations (e.g., 5 µM and 25 µM).

-

Positive control (inhibition): Nocodazole (e.g., 10 µM).

-

Positive control (stabilization): Paclitaxel (e.g., 10 µM).

-

Vehicle control: DMSO at the same final concentration as in the test wells.

-

-

Add an equal volume of cold 4 mg/mL tubulin solution to each well. The final tubulin concentration is typically 2 mg/mL.

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.[9]

-

-

Data Analysis:

-

Plot absorbance (OD at 340 nm) versus time for each condition.

-

Compare the polymerization curves of SSE15206-treated samples to the controls. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final plateau compared to the DMSO control.

-

Cell-Based Microtubule Repolymerization Assay (Immunofluorescence)

This assay qualitatively assesses the effect of SSE15206 on the ability of microtubules to repolymerize in cells after depolymerization by cold treatment.[8]

Materials:

-

A549 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

SSE15206 stock solution (in DMSO)

-

Nocodazole (positive control)

-

DMSO (vehicle control)

-

Methanol (for fixation)

-

Phosphate-buffered saline (PBS)

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Seed A549 cells on coverslips in a petri dish and allow them to adhere overnight.

-

Incubate the cells on ice for 30 minutes to depolymerize the microtubules.[8]

-

Replace the cold medium with pre-warmed (37°C) medium containing SSE15206 (e.g., 1.25 µM and 2.5 µM), nocodazole (e.g., 100 ng/mL), or DMSO.[8]

-

Incubate the cells at 37°C for 10-30 minutes to allow for microtubule repolymerization.[8]

-

-

Immunofluorescence Staining:

-

Wash the cells with PBS.

-

Fix the cells with ice-cold methanol for 10 minutes.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with anti-α-tubulin primary antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash with PBS and mount the coverslips on microscope slides.

-

-

Imaging and Analysis:

-

Visualize the microtubule network using a fluorescence microscope.

-

In control cells, a dense and organized microtubule network should be visible. In cells treated with SSE15206 or nocodazole, microtubule repolymerization will be inhibited, resulting in a diffuse tubulin staining pattern.[8]

-

Visualizations

References

- 1. Identification and characterization of SSE15206, a microtubule depolymerizing agent that overcomes multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 3. Structural insight into SSE15206 in complex with tubulin provides a rational design for pyrazolinethioamides as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Suicide Ligands of Tubulin Arrest Cancer Cells in S-Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]

- 8. researchgate.net [researchgate.net]